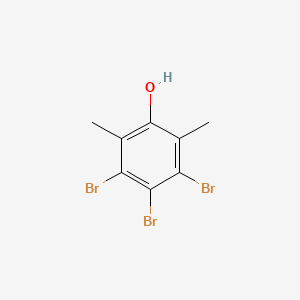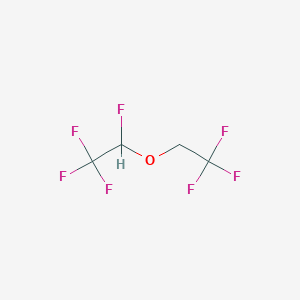
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane is a fluorinated ether with the molecular formula C4H3F7O. This compound is known for its unique properties, including low viscosity, low freezing point, low dielectric constant, and high electrochemical stability. These characteristics make it an ideal candidate for various applications, particularly in the field of battery technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. The reaction proceeds in two steps:
Addition and Substitution Reaction: Trichloroethylene reacts with hydrogen fluoride to form 1,1,1-trifluoro-2-chloroethane.
Further Fluorination: The intermediate product undergoes further fluorination to yield 1,1,1,2-tetrafluoroethane.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols and acids, while reduction can produce partially fluorinated ethers .
Scientific Research Applications
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Extensively used in battery technology, particularly in lithium-ion and lithium-sulfur batteries.
Mechanism of Action
The mechanism of action of 1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with various molecular targets and pathways. In battery applications, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution. This enhances the stability and performance of the battery systems .
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 1,2-Dibromotetrafluoroethane
- 1,1,1,2-Tetrafluoroethane
Uniqueness
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane stands out due to its combination of low viscosity, low freezing point, and high electrochemical stability. These properties make it particularly suitable for use in advanced battery technologies, where it helps to improve performance and safety .
Properties
CAS No. |
55605-86-2 |
|---|---|
Molecular Formula |
C4H3F7O |
Molecular Weight |
200.05 g/mol |
IUPAC Name |
1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane |
InChI |
InChI=1S/C4H3F7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
InChI Key |
CHGFEELFSDZYQO-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


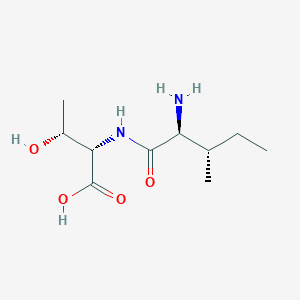
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)


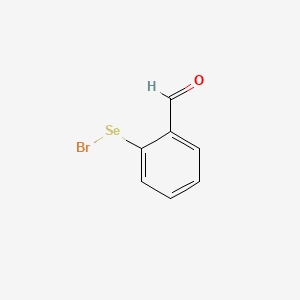
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
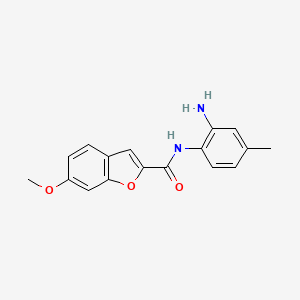
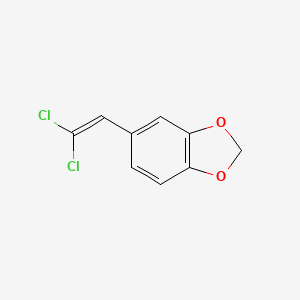
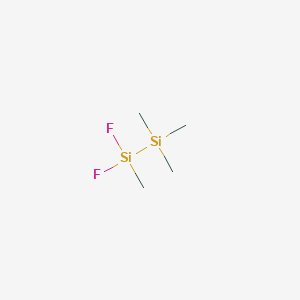
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
